1,3,2-Dioxathiolane, 4-bromo-, 2-oxide
Overview
Description
1,3,2-Dioxathiolane, 4-bromo-, 2-oxide is a chemical compound with the molecular formula C2H3BrO3S and a molecular weight of 187.01 g/mol . This compound is characterized by the presence of a dioxathiolane ring, which includes sulfur and oxygen atoms, and a bromine atom attached to the fourth carbon. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,2-Dioxathiolane, 4-bromo-, 2-oxide can be synthesized through the reaction of ethylene glycol with sulfurous acid, followed by bromination. The reaction typically involves the following steps:
Formation of the dioxathiolane ring: Ethylene glycol reacts with sulfurous acid to form 1,3,2-dioxathiolane.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxathiolane, 4-bromo-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound into corresponding sulfides.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfides.
Substitution: Various substituted dioxathiolane derivatives depending on the nucleophile used.
Scientific Research Applications
1,3,2-Dioxathiolane, 4-bromo-, 2-oxide has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1,3,2-Dioxathiolane, 4-bromo-, 2-oxide involves its interaction with molecular targets and pathways. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various biomolecules. These interactions can result in the modulation of biological pathways and the exertion of specific effects .
Comparison with Similar Compounds
Similar Compounds
1,3,2-Dioxathiolane, 2-oxide: Similar structure but lacks the bromine atom.
1,3,2-Dioxathiolane, 2,2-dioxide: Contains an additional oxygen atom, forming a sulfone group.
Uniqueness
1,3,2-Dioxathiolane, 4-bromo-, 2-oxide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. This makes it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
4-bromo-1,3,2-dioxathiolane 2-oxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3BrO3S/c3-2-1-5-7(4)6-2/h2H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UADUUZVSDWWNMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OS(=O)O1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BrO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50854999 | |
Record name | 4-Bromo-1,3,2lambda~4~-dioxathiolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50854999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
922499-16-9 | |
Record name | 4-Bromo-1,3,2lambda~4~-dioxathiolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50854999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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